Zabofloxacin

Übersicht

Beschreibung

Zabofloxacin, also known as this compound, is a novel fluoroquinolone antibiotic. It is a potent and selective inhibitor of bacterial type II and IV topoisomerases, which are essential enzymes for DNA replication and cell division in bacteria. DW-224a exhibits excellent activity against gram-positive pathogens, including Streptococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DW-224a involves several steps, starting from commercially available ketone. The process includes the conversion of the ketone to the corresponding oxime, followed by formylation to give oximyl alcohol. Mesylation of the alcohol is then performed, followed by conversion of the nitrile to the corresponding amine. An intramolecular ring-closing step secures the azetidine, which is then protected with Boc. Hydrogenative Cbz removal and treatment with succinic acid result in the formation of an amine salt. Finally, a substitution reaction with chloronaphthyridinone acid delivers the Boc-protected DW-224a structure, and removal of Boc via TFA followed by basification and subjection to D-aspartate furnishes Zabofloxacin .

Industrial Production Methods

The industrial production of DW-224a follows similar synthetic routes but is scaled up to multikilogram levels. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical use .

Analyse Chemischer Reaktionen

Types of Reactions

DW-224a undergoes various chemical reactions, including:

Oxidation: DW-224a can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert certain functional groups within DW-224a to their reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of DW-224a.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of DW-224a, which may have different pharmacological properties and applications .

Wissenschaftliche Forschungsanwendungen

Introduction to Zabofloxacin

This compound is a novel fluoroquinolone antibiotic developed primarily for the treatment of multidrug-resistant infections, particularly those caused by Gram-positive bacteria. Initially discovered by Dong Wha Pharmaceuticals and later licensed to Pacific Beach BioSciences, it has shown promise in various clinical applications, especially in treating respiratory conditions like chronic obstructive pulmonary disease (COPD) and community-acquired pneumonia.

Antibacterial Efficacy

This compound exhibits broad-spectrum antibacterial activity, targeting both DNA gyrase and topoisomerase IV enzymes, which are crucial for bacterial DNA replication. Its efficacy has been validated through multiple clinical trials and studies:

- Clinical Trials : Phase 3 trials have demonstrated its effectiveness in treating acute bacterial exacerbations of COPD. In a comparative study against moxifloxacin, this compound showed comparable clinical cure rates, with 86.7% for this compound versus 86.3% for moxifloxacin .

- In Vitro Studies : this compound has been shown to possess potent in vitro activity against drug-resistant strains of Streptococcus pneumoniae and other Gram-positive pathogens .

Treatment of Chronic Obstructive Pulmonary Disease (COPD)

This compound was first approved in South Korea for treating acute bacterial exacerbations of COPD. Its application in this field is significant due to the high prevalence of bacterial infections in COPD patients:

- Efficacy : In a study involving patients with COPD exacerbation, this compound was not inferior to moxifloxacin, with similar rates of clinical cure and adverse effects .

- Safety Profile : The adverse effects related to this compound were comparable to those of moxifloxacin, indicating a favorable safety profile for patients .

Potential for Multidrug-Resistant Infections

This compound is particularly noteworthy for its potential use against multidrug-resistant strains of bacteria:

- Gram-Positive Bacteria : It has shown effectiveness against various Gram-positive pathogens, including those resistant to other fluoroquinolones .

- Community-Acquired Pneumonia : The drug is being investigated for its role in treating community-acquired pneumonia, which often involves resistant bacterial strains .

Comparative Efficacy Data

The following table summarizes key findings from studies comparing this compound with other antibiotics:

| Parameter | This compound | Moxifloxacin |

|---|---|---|

| Clinical Cure Rate (TOC) | 86.7% | 86.3% |

| Clinical Cure Rate (EOS) | 76.2% | 71.0% |

| Adverse Effects (%) | 9.7% | 9.6% |

| Dropout Rate due to Adverse Effects (%) | 0% | 1.8% |

*TOC = Test of Cure; EOS = End of Study .

Case Study 1: COPD Exacerbation

In a randomized controlled trial involving patients with COPD exacerbation, this compound demonstrated non-inferiority to moxifloxacin regarding clinical outcomes and safety profiles. Patients receiving this compound reported better patient-oriented outcomes compared to those treated with moxifloxacin .

Case Study 2: Resistance Patterns

Research has indicated that this compound retains efficacy against strains of Neisseria gonorrhoeae that are resistant to other quinolone antibiotics, highlighting its potential role in treating resistant infections .

Wirkmechanismus

DW-224a exerts its effects by inhibiting bacterial type II and IV topoisomerases. These enzymes are crucial for DNA replication, transcription, and cell division. By binding to these enzymes, DW-224a prevents the supercoiling and uncoiling of DNA, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ciprofloxacin: Another fluoroquinolone antibiotic with a broad spectrum of activity.

Levofloxacin: Known for its effectiveness against respiratory and urinary tract infections.

Moxifloxacin: Exhibits strong activity against gram-positive and anaerobic bacteria.

Trovafloxacin: Used for treating severe bacterial infections but has been associated with serious side effects

Uniqueness of DW-224a

DW-224a is unique due to its potent activity against gram-positive bacteria, including penicillin-resistant strains. It also has a favorable pharmacokinetic profile, allowing for once-daily dosing, which improves patient compliance. Additionally, DW-224a has shown effectiveness against quinolone-resistant strains, making it a valuable alternative in the treatment of resistant bacterial infections .

Biologische Aktivität

Zabofloxacin is a novel fluoroquinolone antibiotic that has garnered attention for its potent antibacterial properties, particularly against gram-positive pathogens. This article explores the biological activity of this compound, focusing on its efficacy against various bacterial strains, clinical studies, and pharmacokinetic properties.

Overview of this compound

This compound belongs to the fluoroquinolone class of antibiotics, characterized by its unique 7-pyrrolidone substituent. It exhibits broad-spectrum activity, particularly against drug-resistant strains of bacteria, making it a valuable candidate for treating infections that are difficult to manage with traditional antibiotics.

In Vitro Activity

Research has demonstrated that this compound displays significant in vitro activity against clinically isolated strains of Streptococcus pneumoniae, including both penicillin-sensitive and penicillin-resistant strains. The minimum inhibitory concentration (MIC) values indicate its potency:

| Quinolone | MIC Range (mg/L) | MIC 50 | MIC 90 |

|---|---|---|---|

| This compound | 0.06–2 | 0.25 | 1 |

| Ciprofloxacin | 4–64 | 32 | 64 |

| Moxifloxacin | 2–8 | 4 | 8 |

| Gemifloxacin | 0.06–2 | 0.25 | 1 |

This compound's MIC values for penicillin-resistant S. pneumoniae were found to be comparable to those of gemifloxacin but significantly lower than those of ciprofloxacin and moxifloxacin, indicating its superior efficacy against resistant strains .

In Vivo Activity

In vivo studies have further confirmed the effectiveness of this compound. It showed the most potent protective effects against systemic infections and respiratory tract infections in mouse models. The effective dose (ED50) was lower compared to other quinolones tested, highlighting its strong bactericidal activity .

Comparison with Moxifloxacin

A significant clinical trial compared this compound with moxifloxacin in patients experiencing exacerbations of chronic obstructive pulmonary disease (COPD). The results indicated that:

- Clinical Cure Rates :

- This compound : 86.7% (124/143)

- Moxifloxacin : 86.3% (113/131)

The differences were statistically insignificant, suggesting that this compound is equally effective as moxifloxacin in treating respiratory infections . Adverse drug reactions were similar between the two medications, with a dropout rate due to adverse events being negligible in both groups .

Patient Outcomes

Patients treated with this compound reported better outcomes based on patient-oriented measures compared to those receiving moxifloxacin. This suggests that not only does this compound maintain clinical efficacy, but it may also enhance patient satisfaction and recovery experiences .

This compound exerts its antibacterial effects primarily by targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. Mutations in these target proteins can lead to resistance; however, this compound has shown resilience against certain mutations that confer resistance to other quinolones .

Eigenschaften

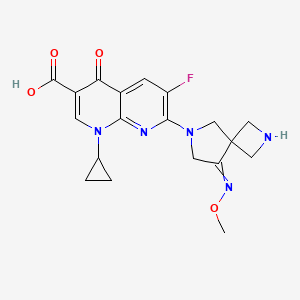

CAS-Nummer |

219680-11-2 |

|---|---|

Molekularformel |

C19H20FN5O4 |

Molekulargewicht |

401.4 g/mol |

IUPAC-Name |

1-cyclopropyl-6-fluoro-7-[(8E)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C19H20FN5O4/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28)/b23-14- |

InChI-Schlüssel |

ZNPOCLHDJCAZAH-UCQKPKSFSA-N |

SMILES |

CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F |

Isomerische SMILES |

CO/N=C\1/CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F |

Kanonische SMILES |

CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F |

Synonyme |

DW-224a zabofloxacin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.